Fumarato de dioctilo

Descripción general

Descripción

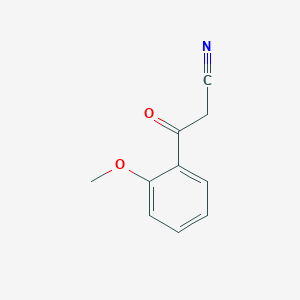

Dioctyl fumarate, also known as di(2-ethylhexyl) fumarate, is an organic compound with the molecular formula C20H36O4. It is a clear, colorless liquid with a faint characteristic odor. Dioctyl fumarate is primarily used as a plasticizer in the production of various polymers, including polyvinyl chloride, acrylates, and styrene. It is also employed in the preparation of dioctyl sodium sulfosuccinate and as an additive in lubricant oils .

Aplicaciones Científicas De Investigación

Dioctyl fumarate has a wide range of applications in scientific research and industry:

Plasticizer: Used to enhance the flexibility and durability of polymers such as polyvinyl chloride, acrylates, and styrene.

Lubricant Additive: Improves the performance and stability of lubricant oils.

Chemical Intermediate: Serves as a building block for the synthesis of various chemical compounds, including dioctyl sodium sulfosuccinate.

Photosensitive Materials: Utilized in the preparation of photosensitive elastomer compositions and thermal recording materials.

Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.

Mecanismo De Acción

Target of Action

Dioctyl fumarate, also known as Docusate or dioctyl sulfosuccinate , primarily targets the intestines . It acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Mode of Action

The interaction of Dioctyl fumarate with its targets results in a surfactant effect in the intestines . This allows fat and water into the feces to soften the stool .

Biochemical Pathways

Dioctyl fumarate affects the biochemical pathways related to stool softening. It promotes the absorption of water in the gut, which in turn softens the stool

Pharmacokinetics

It is known that dioctyl fumarate can be orally or rectally administered . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Dioctyl fumarate’s action primarily result in the softening of the stool. This is achieved by increasing the amount of water the stool absorbs in the gut .

Análisis Bioquímico

Biochemical Properties

It is known that fumarate, a related compound, plays a crucial role in the tricarboxylic acid (TCA) cycle in mitochondria . Fumarate is converted to malate by the enzyme fumarase . The accumulation of fumarate due to the inhibition or genetic ablation of fumarase leads to the suppression of mitochondrial respiration .

Cellular Effects

It is known that fumarate can trigger the release of mitochondrial DNA and RNA into the cytosol, aberrantly activating inflammation . This suggests that Dioctyl fumarate may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of Dioctyl fumarate is not well-understood. It is known that fumarate, a related compound, can influence cellular processes at the molecular level. For example, fumarate can trigger the release of mitochondrial DNA and RNA into the cytosol, leading to the activation of specific inflammation-related pathways .

Temporal Effects in Laboratory Settings

It is known that Dioctyl fumarate is not readily biodegradable, with 48.8% biodegradation observed within 28 days .

Dosage Effects in Animal Models

The effects of Dioctyl fumarate dosage in animal models are not well-studied. It is known that related compounds, such as dimethyl fumarate, can have dose-dependent effects in animal models. For example, dimethyl fumarate has been shown to dose-dependently increase mitochondrial gene expression and function in muscle and brain of Friedreich’s ataxia model mice .

Metabolic Pathways

Dioctyl fumarate is likely involved in the TCA cycle, given that fumarate, a related compound, plays a crucial role in this metabolic pathway . Fumarate is converted to malate by the enzyme fumarase, and the accumulation of fumarate due to the inhibition or genetic ablation of fumarase leads to the suppression of mitochondrial respiration .

Transport and Distribution

It is known that Dioctyl fumarate is highly insoluble in water, suggesting that it may be transported and distributed within cells and tissues via specific transporters or binding proteins .

Subcellular Localization

It is known that fumarase, the enzyme that converts fumarate to malate, is mainly localized in mitochondria . In certain tissues, in addition to mitochondria, this protein is also present at specific extramitochondrial sites . This suggests that Dioctyl fumarate may also be localized in specific subcellular compartments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dioctyl fumarate is synthesized through the esterification of fumaric acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation to obtain high-purity dioctyl fumarate .

Industrial Production Methods: In industrial settings, the production of dioctyl fumarate follows a similar esterification process. Large-scale production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion of fumaric acid and 2-ethylhexanol to dioctyl fumarate .

Análisis De Reacciones Químicas

Types of Reactions: Dioctyl fumarate undergoes various chemical reactions, including:

Esterification: As mentioned, dioctyl fumarate is formed through the esterification of fumaric acid with 2-ethylhexanol.

Polymerization and Copolymerization: Dioctyl fumarate can polymerize or copolymerize with vinyl acetate, vinyl chloride, acrylates, and styrene to form various polymeric materials.

Addition Reactions: Dioctyl fumarate can participate in addition reactions, such as the Diels-Alder reaction, to form complex molecules.

Common Reagents and Conditions:

Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.

Solvents: Organic solvents such as toluene or xylene are often used to dissolve reactants and facilitate the reaction.

Temperature: Reactions are typically carried out under reflux conditions to maintain a consistent temperature and remove water.

Major Products:

Dioctyl Sodium Sulfosuccinate: Formed by the reaction of dioctyl fumarate with sodium bisulfite.

Polymeric Materials: Formed through polymerization and copolymerization reactions.

Comparación Con Compuestos Similares

Dioctyl fumarate can be compared with other similar compounds, such as:

Dioctyl Maleate: Similar in structure but derived from maleic acid instead of fumaric acid.

Dioctyl Phthalate: Another plasticizer with a similar molecular structure but derived from phthalic acid.

Dimethyl Fumarate: A smaller ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.

Uniqueness: Dioctyl fumarate is unique due to its specific ester structure, which provides distinct plasticizing properties and reactivity in chemical synthesis. Its ability to participate in various polymerization and addition reactions makes it a versatile compound in both industrial and research applications .

Propiedades

IUPAC Name |

dioctyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062762 | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-85-5, 68610-90-2 | |

| Record name | 1,4-Dioctyl (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-n-octyl fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the endocrine-disrupting potential of Dioctyl fumarate (DEHF)?

A: Research has identified DEHF as a potential endocrine disruptor, specifically exhibiting antiestrogenic activity. [] This means DEHF can interfere with the signaling pathways of the human estrogen receptor alpha. [] Interestingly, while DEHF itself does not show antiandrogenic properties, its presence in bottled water alongside other unidentified compounds seems to contribute to an overall antiandrogenic effect. [] Further research is needed to fully understand the implications of DEHF exposure and identify other contributing compounds.

Q2: How does the structure of Dioctyl fumarate influence its application as a bitumen modifier?

A: Dioctyl fumarate, a diester with long alkyl chains, plays a key role in modifying the properties of bitumen. When copolymerized with styrene, the resulting material exhibits improved viscosity and compatibility with bitumen. [] This enhanced compatibility is likely due to the interaction between the long alkyl chains of DEHF and the non-polar components within bitumen. This leads to improved dispersion and a more homogenous blend, contributing to superior performance as a bitumen modifier. []

Q3: Can Dioctyl fumarate be used in the development of biomaterials?

A: Yes, research indicates that Dioctyl fumarate holds promise in the field of biomaterials, particularly for creating scaffolds with thermoresponsive properties. [] When copolymerized with N-isopropylacrylamide, the resulting material displays a lower critical solution temperature (LCST) that is influenced by the ratio of DEHF. [] This tunable LCST behavior allows for controlled swelling capacity and surface hydrophilicity, essential factors in influencing cell viability and differentiation within the scaffold. [] This makes DEHF-containing copolymers attractive candidates for various biomedical applications.

Q4: What analytical techniques are employed in studying Dioctyl fumarate?

A4: A combination of techniques is employed to characterize and analyze Dioctyl fumarate and its derivatives. These include:

- Spectroscopy: 1H-NMR and FTIR spectroscopies are used for structural confirmation and determination of monomer composition in copolymers. []

- Chromatography: Size exclusion chromatography (SEC) helps determine the molecular weight of polymers containing DEHF. []

- Mass Spectrometry: High-resolution mass spectrometry, particularly LTQ-Orbitrap Velos, coupled with MSn experiments, has been crucial in identifying DEHF as a potential EDC in bottled water. [] This technique allows for the determination of the exact mass and structural elucidation of unknown compounds.

Q5: Are there any known safety concerns regarding Dioctyl fumarate?

A: While Dioctyl fumarate is used in various applications, including food additives and cosmetics, its identification as a potential endocrine disruptor raises concerns. [] Current research highlights its antiestrogenic activity, meaning it can interfere with the normal functioning of hormones in the human body. [] Although further research is needed to establish a comprehensive safety profile, the presence of DEHF in commonly consumed products like bottled water necessitates a closer look at its potential long-term health effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)